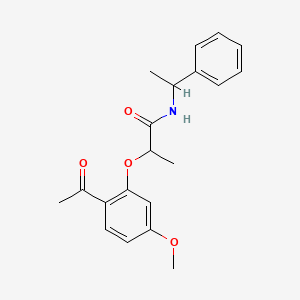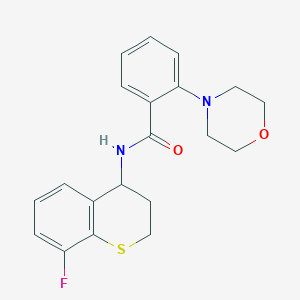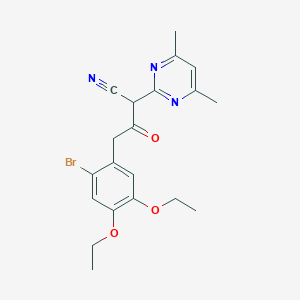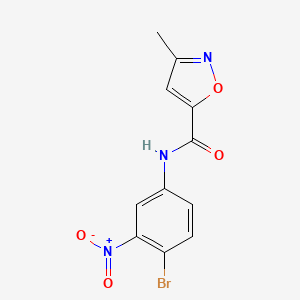
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide, also known as TMC-207, is a novel drug that has been developed to combat tuberculosis. It is a diarylquinoline compound that has been shown to have potent activity against drug-resistant strains of Mycobacterium tuberculosis.
Mecanismo De Acción
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide targets the bacterial ATP synthase, which is essential for the production of ATP in Mycobacterium tuberculosis. By inhibiting the ATP synthase, 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide disrupts the energy metabolism of the bacteria, leading to cell death. 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been shown to be highly selective for the bacterial ATP synthase, with minimal activity against human ATP synthase.
Biochemical and Physiological Effects:
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been shown to have minimal toxicity in animal studies, with no significant adverse effects on liver or kidney function. In addition, 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been shown to have a low potential for drug-drug interactions, making it an attractive candidate for combination therapy with other anti-tuberculosis drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable tool for studying the mechanisms of drug resistance in the bacteria. However, one limitation of 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide. One area of focus is the development of new derivatives of 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide with improved potency and selectivity. Another area of focus is the use of 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide in combination therapy with other anti-tuberculosis drugs, with the goal of improving treatment outcomes for drug-resistant tuberculosis. Finally, there is a need for further research on the mechanisms of drug resistance in Mycobacterium tuberculosis, with the goal of developing new strategies for combating the disease.
Métodos De Síntesis
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide can be synthesized by a multistep process involving the reaction of 2-cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline with propargyl bromide, followed by the reaction with 6-chloro-4-iodoquinoline-2-carboxylic acid. The resulting compound is then subjected to a Suzuki-Miyaura cross-coupling reaction with bis(pinacolato)diboron to yield 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide.
Aplicaciones Científicas De Investigación
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been extensively studied for its activity against drug-resistant strains of Mycobacterium tuberculosis. It has been shown to have potent activity against both multidrug-resistant and extensively drug-resistant strains of the bacteria. In addition, 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as isoniazid and rifampin.
Propiedades
IUPAC Name |
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c1-3-9-22(10-4-2)19(23)16-12-18(13-5-6-13)21-17-8-7-14(20)11-15(16)17/h1-2,7-8,11-13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHYFJQLMVUXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#C)C(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
![N-[1-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7682030.png)
![2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7682050.png)


![2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7682079.png)
![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)
![2-(4-ethoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7682102.png)



![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)